![molecular formula C12H14O B14625796 [(Hex-1-yn-3-yl)oxy]benzene CAS No. 57872-42-1](/img/structure/B14625796.png)
[(Hex-1-yn-3-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Hex-1-yn-3-yl)oxy]benzene, also known as 1-Hexynylbenzene, is an organic compound with the molecular formula C12H14. It is a derivative of benzene, where a hexynyl group is attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexynylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of phenylacetylene with hexyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with hex-1-yne.
Industrial Production Methods
Industrial production of 1-Hexynylbenzene may involve large-scale Sonogashira coupling reactions due to their efficiency and high yield. The use of continuous flow reactors can enhance the scalability and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexynylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens, nitrating agents, and sulfonating agents.
Hydrogenation: The triple bond in the hexynyl group can be hydrogenated to form hexylbenzene.
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4), and sulfonating agents (e.g., SO3/H2SO4).
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used under hydrogen gas at elevated pressures.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-Hexynylbenzene.
Hydrogenation: The major product is hexylbenzene.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids, ketones, or aldehydes.
Applications De Recherche Scientifique
1-Hexynylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Hexynylbenzene in various reactions involves:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, followed by deprotonation to restore aromaticity.
Hydrogenation: The triple bond in the hexynyl group is reduced to a single bond through the addition of hydrogen atoms, facilitated by a metal catalyst.
Oxidation: The hexynyl group undergoes oxidative cleavage or functionalization, depending on the oxidizing agent used.
Comparaison Avec Des Composés Similaires
1-Hexynylbenzene can be compared with other similar compounds, such as:
1-Phenyl-1-hexyne: Similar structure but with different reactivity due to the position of the triple bond.
Butylphenylacetylene: Another derivative with a different alkyl group attached to the benzene ring.
1-Butyl-2-phenylacetylene: Similar compound with a different substitution pattern on the benzene ring.
These comparisons highlight the unique reactivity and applications of 1-Hexynylbenzene in various fields of research and industry.
Propriétés
Numéro CAS |
57872-42-1 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
hex-1-yn-3-yloxybenzene |
InChI |
InChI=1S/C12H14O/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h2,5-7,9-11H,3,8H2,1H3 |
Clé InChI |
JKWSOZACQVNQJE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

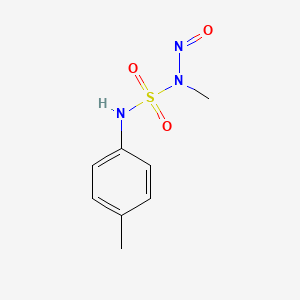
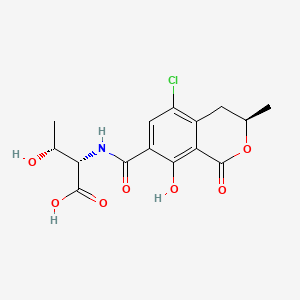

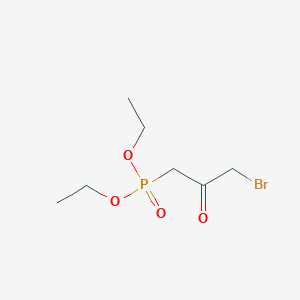
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
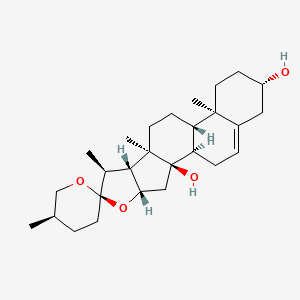
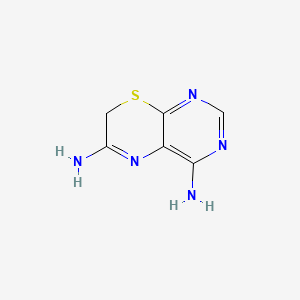
![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
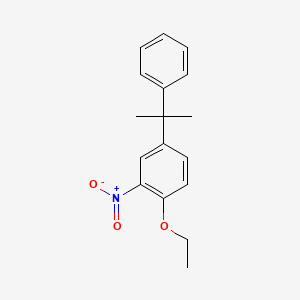
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
